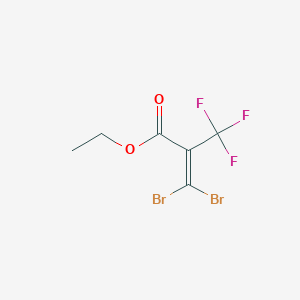

Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate

Beschreibung

Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate is a halogenated α,β-unsaturated ester characterized by two bromine atoms at the β-position and a trifluoromethyl group at the α-position. This structure confers significant electron-withdrawing effects, enhancing its reactivity in conjugate addition and nucleophilic substitution reactions.

Eigenschaften

CAS-Nummer |

149597-17-1 |

|---|---|

Molekularformel |

C6H5Br2F3O2 |

Molekulargewicht |

325.91 g/mol |

IUPAC-Name |

ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate |

InChI |

InChI=1S/C6H5Br2F3O2/c1-2-13-5(12)3(4(7)8)6(9,10)11/h2H2,1H3 |

InChI-Schlüssel |

VJKXYMSGLQPDNI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=C(Br)Br)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of ethyl trifluoropyruvate with bromine. This process is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is often performed in the presence of a base, such as triethylamine, to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.

Cross-Coupling Reactions: It serves as a precursor for Suzuki–Miyaura cross-coupling reactions with arylboronic acids.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Cyclization Reactions: Often performed under acidic or basic conditions, depending on the desired product.

Cross-Coupling Reactions: Utilizes palladium catalysts and bases like potassium phosphate in solvents such as toluene.

Major Products Formed:

Substitution Reactions: Formation of various substituted derivatives.

Cyclization Reactions: Production of heterocyclic compounds, such as lactones and pyrazolinones.

Cross-Coupling Reactions: Generation of aryl-substituted products.

Wissenschaftliche Forschungsanwendungen

Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its role in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethyl groups. These groups facilitate the formation of new bonds and the creation of complex molecular structures. The compound’s reactivity is influenced by its electronic properties, which are modulated by the trifluoromethyl group .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl (2E)-3-[2-Bromo-5-(trifluoromethyl)phenyl]prop-2-enoate

- Structure : Bromine and trifluoromethyl groups are located on a phenyl ring conjugated to the α,β-unsaturated ester (CAS: 1345484-78-7) .

- Key Differences: Unlike the target compound, the halogen and fluorinated groups are aryl-substituted rather than on the enoate chain.

- Applications : Likely used in synthesizing aryl-substituted trifluoromethyl compounds for drug discovery .

Ethyl 3-Bromo-2,2-Difluoropropanoate (CAS: 111773-24-1)

- Structure: A propanoate ester with bromine at the β-position and two fluorine atoms at the α-position (C₅H₇BrF₂O₂; MW: 217.01) .

- Key Differences : The absence of a conjugated double bond and trifluoromethyl group reduces its utility in cycloadditions. However, the difluoro-bromo motif may enhance stability in hydrolysis reactions compared to the target compound.

- Applications : Valued in agrochemicals for introducing fluorinated alkyl chains .

Perfluorosulfonamide-Substituted Prop-2-enoates (e.g., CAS: 68758-55-4)

- Structure: Long perfluorinated alkyl chains attached via sulfonamide linkages to the prop-2-enoate ester .

- Key Differences : The perfluorinated chains impart surfactant-like properties, making these compounds distinct from the target’s brominated/trifluoromethyl design. Their reactivity is dominated by the sulfonamide group rather than the ester.

- Applications : Used in coatings, surfactants, and firefighting foams due to their hydrophobic/lipophobic nature .

Ethyl 2-Diethoxyphosphoryloxy-3,3,3-Trifluoropropanoate (CAS: 256332-85-1)

- Structure : Features a phosphoryloxy group at the α-position and trifluoromethyl at the β-position (C₉H₁₆F₃O₆P; MW: 308.19) .

- Key Differences : The phosphoryloxy group acts as a leaving group, enabling nucleophilic substitutions, whereas the target compound’s dibromo motif favors elimination or radical pathways.

- Applications: Potential use in prodrug design or as a phosphorylating agent .

Structural and Functional Analysis Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate | Not provided | C₆H₅Br₂F₃O₂ | β-Br₂, α-CF₃ | High electrophilicity for additions | Pharmaceuticals, materials |

| Ethyl [2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate | 1345484-78-7 | C₁₂H₁₀BrF₃O₂ | Aryl-Br, aryl-CF₃ | Moderate conjugation stability | Drug intermediates |

| Ethyl 3-bromo-2,2-difluoropropanoate | 111773-24-1 | C₅H₇BrF₂O₂ | β-Br, α-F₂ | Hydrolysis-resistant | Agrochemicals |

| Perfluorosulfonamide prop-2-enoate derivatives | 68758-55-4 | Variable | Perfluorinated chains, sulfonamide | Surfactant-like reactivity | Coatings, surfactants |

| Ethyl 2-phosphoryloxy-3,3,3-trifluoropropanoate | 256332-85-1 | C₉H₁₆F₃O₆P | α-Phosphoryloxy, β-CF₃ | Nucleophilic substitution | Prodrugs, phosphorylation |

Research Findings and Implications

- Reactivity Trends: The target compound’s dibromo-trifluoromethyl motif enhances electrophilicity compared to mono-halogenated analogs, enabling unique pathways in cycloadditions or radical reactions .

- Stability : Perfluorinated derivatives (e.g., ) exhibit superior thermal and chemical stability due to strong C-F bonds, whereas brominated esters may degrade under UV light or basic conditions .

Biologische Aktivität

Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate has a chemical structure that includes a trifluoromethyl group and dibromo substituents. These features contribute to its unique reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane penetration and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate exhibit notable antimicrobial activity. For instance, derivatives of related compounds have shown effectiveness against various bacterial strains, suggesting that the compound may also possess similar properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Potential

The compound's analogs have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. The trifluoromethyl group may enhance the binding affinity to specific targets within cancer cells.

The biological activity of ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate is primarily attributed to its interaction with specific enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows for better membrane permeability, facilitating the compound's entry into cells where it can exert its effects.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Receptor Modulation : It can modulate receptor activity, impacting signal transduction pathways critical for cell survival and proliferation.

Case Studies

-

Study on Antimicrobial Activity : A recent study evaluated various derivatives of ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 10 µM B S. aureus 5 µM C P. aeruginosa 20 µM -

Anticancer Activity : Another study focused on the anticancer effects of this compound in vitro using human cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM.

Cell Line IC50 (µM) HeLa 15 MCF-7 12 A549 18

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.